1,3-dibromo-5-(2-methoxyethyl)benzene
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Overview
Description
1,3-dibromo-5-(2-methoxyethyl)benzene is an organic compound with the molecular formula C9H10Br2O and a molecular weight of 293.98 g/mol . This compound is characterized by the presence of two bromine atoms and a methoxyethyl group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dibromo-5-(2-methoxyethyl)benzene can be synthesized through several methodsThe reaction typically requires the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
1,3-dibromo-5-(2-methoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in ether, under an inert atmosphere.
Major Products Formed
Substitution: Formation of 1,3-dimethoxy-5-(2-methoxyethyl)benzene.
Oxidation: Formation of 1,3-dibromo-5-(2-methoxyethyl)benzaldehyde or 1,3-dibromo-5-(2-methoxyethyl)benzoic acid.
Reduction: Formation of 1,3-dimethoxy-5-(2-methoxyethyl)benzene.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-(2-methoxyethyl)benzene in chemical reactions involves the activation of the bromine atoms and the methoxyethyl group. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the methoxyethyl group can undergo nucleophilic substitution or oxidation reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1,3-dibromo-5-chlorobenzene: Similar structure with a chlorine atom instead of the methoxyethyl group.
1,2-dibromoethylbenzene: Contains two bromine atoms on adjacent carbon atoms of the benzene ring.
1,3-dibromo-5-(2-methoxyethoxy)benzene: Similar structure with an additional ethoxy group.
Uniqueness
1,3-dibromo-5-(2-methoxyethyl)benzene is unique due to the presence of the methoxyethyl group, which provides additional reactivity and versatility in chemical synthesis. This compound can undergo a wider range of reactions compared to its analogs, making it valuable in the development of new materials and pharmaceuticals .
Properties
CAS No. |
1180016-63-0 |
---|---|
Molecular Formula |
C9H10Br2O |
Molecular Weight |
294 |
Purity |
95 |
Origin of Product |
United States |
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